molecular formula C9H11N5O B1476347 1-(3-azidoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one CAS No. 2098079-99-1

1-(3-azidoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one

Cat. No.: B1476347
CAS No.: 2098079-99-1
M. Wt: 205.22 g/mol
InChI Key: IPPUHPRMPQPFEO-UHFFFAOYSA-N
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Description

1-(3-azidoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H11N5O and its molecular weight is 205.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Compounds featuring azetidinyl, pyrrolyl, and azido groups, similar to the target compound, are synthesized through various chemical reactions, demonstrating the versatility and adaptability of these motifs in chemical synthesis. For instance, the synthesis of azaindole derivatives, as explored by Wang et al. (2009), reveals a systematic approach to enhancing pharmaceutical properties through structural modification, highlighting the potential for creating novel therapeutic agents (Wang et al., 2009). Furthermore, the work by Svete et al. (2015) on the synthesis of novel (S)-1-(heteroaryl)ethan-1-amines demonstrates the potential for generating diverse bioactive molecules from simple precursors, showcasing the synthetic utility of these chemical motifs (Svete et al., 2015).

Biological Activity and Therapeutic Potential

Compounds with azetidinyl and pyrrolyl groups have shown a range of biological activities, underscoring their potential in drug discovery. For example, El-Sawy et al. (2014) reported on the anti-inflammatory, analgesic, and anticonvulsant activities of novel benzofuran derivatives, indicating the therapeutic versatility of compounds with these structural features (El-Sawy et al., 2014). Additionally, compounds with pyrrole scaffolds have been evaluated for their antimicrobial activity, as illustrated by Joshi et al. (2013), who synthesized pyrrole derivatives showing promising antibacterial and antitubercular properties (Joshi et al., 2013).

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2-pyrrol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c10-12-11-8-5-14(6-8)9(15)7-13-3-1-2-4-13/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPUHPRMPQPFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.